molecular formula C20H20ClNO3 B13131672 (S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate

(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate

Cat. No.: B13131672
M. Wt: 357.8 g/mol
InChI Key: USNVANKMWQIAAM-FQEVSTJZSA-N
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Description

(S)-methyl 6’-chloro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 6’-chloro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate typically involves multiple steps:

    Formation of the spiro[benzo[b][1,4]oxazepine] core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which (S)-methyl 6’-chloro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 6’-bromo-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate
  • (S)-methyl 6’-fluoro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate

Uniqueness

The chloro substituent in (S)-methyl 6’-chloro-3’,4,4’,5-tetrahydro-2H,2’H-spiro[benzo[b][1,4]oxazepine-3,1’-naphthalene]-7-carboxylate imparts unique reactivity and properties compared to its bromo and fluoro analogs. This makes it particularly valuable in specific applications where the chloro group plays a crucial role.

Properties

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

methyl (4S)-7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-4,5-dihydro-2H-1,5-benzoxazepine]-7'-carboxylate

InChI

InChI=1S/C20H20ClNO3/c1-24-19(23)14-4-7-18-17(10-14)22-11-20(12-25-18)8-2-3-13-9-15(21)5-6-16(13)20/h4-7,9-10,22H,2-3,8,11-12H2,1H3/t20-/m0/s1

InChI Key

USNVANKMWQIAAM-FQEVSTJZSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)OC[C@]3(CCCC4=C3C=CC(=C4)Cl)CN2

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC3(CCCC4=C3C=CC(=C4)Cl)CN2

Origin of Product

United States

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